molecular formula C13H12FN3O B13674713 3-Amino-5-(4-fluorobenzyl)picolinamide

3-Amino-5-(4-fluorobenzyl)picolinamide

Cat. No.: B13674713
M. Wt: 245.25 g/mol
InChI Key: RQCFZUIJTLCTBB-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorobenzyl)picolinamide is a chemical compound that belongs to the class of picolinamides It features an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position on the picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-Amino-5-(4-fluorobenzyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal research, picolinamide derivatives have been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for fungal cell viability . The compound binds to the active site of Sec14p, disrupting its function and leading to antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H12FN3O/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(16)18)17-7-9/h1-4,6-7H,5,15H2,(H2,16,18)

InChI Key

RQCFZUIJTLCTBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)N)N)F

Origin of Product

United States

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